molecular formula C6H11NO3 B2362275 2-Carbamoylpropanoic acid ethyl ester CAS No. 42710-28-1

2-Carbamoylpropanoic acid ethyl ester

Cat. No. B2362275
CAS RN: 42710-28-1
M. Wt: 145.158
InChI Key: KZTLCGTYMXOOFO-UHFFFAOYSA-N
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Description

2-Carbamoylpropanoic acid ethyl ester is a chemical compound with the molecular formula C6H11NO3 . It is also known by other names such as ethyl 2-carbamoyl-2-methylacetate .


Synthesis Analysis

The synthesis of an ester like 2-Carbamoylpropanoic acid ethyl ester can be accomplished in several ways. One common method is the esterification process, where an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .


Molecular Structure Analysis

The molecular structure of 2-Carbamoylpropanoic acid ethyl ester consists of 6 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The InChI key for this compound is KZTLCGTYMXOOFO-UHFFFAOYSA-N .


Chemical Reactions Analysis

Esters, including 2-Carbamoylpropanoic acid ethyl ester, undergo various reactions. One such reaction is hydrolysis, which occurs either under acidic or basic conditions. In acidic hydrolysis, water splits the ester bond, and the products are a carboxylic acid and an alcohol . In basic hydrolysis, also known as saponification, the products are a carboxylate salt and an alcohol .


Physical And Chemical Properties Analysis

Esters are polar molecules but do not engage in hydrogen bonding. Therefore, their boiling points are intermediate between nonpolar alkanes and alcohols, which do engage in hydrogen bonding . Esters of low molar mass are somewhat soluble in water due to their ability to engage in hydrogen bonding with water .

Scientific Research Applications

Kinetics of Non-catalytic Synthesis

2-Carbamoylpropanoic acid ethyl ester is a compound that may be analogous or have relevance in the synthesis of various esters, as highlighted by the study on the non-catalytic synthesis of bis(2-ethylhexyl)sebacate. This ester is synthesized from sebacic acid under specific conditions, demonstrating the importance of ester compounds in industrial applications like lubricants for aerospace, automobile, and manufacturing industries (Narayan & Madras, 2017).

Enzymatic Synthesis and Pest Control

The synthesis of specific esters has implications in biochemically activated hormonogenic compounds (juvenogens) for insect pest control. The synthesis process involving chiral precursors highlights the chemical versatility and potential agricultural applications of ester compounds like 2-Carbamoylpropanoic acid ethyl ester (Wimmer et al., 2007).

Chemical Reactions and Synthesis

The compound's structural and functional groups might be analogous or relevant in various chemical reactions. For instance, the synthesis of 3-hydroxy-2-arylacrylic acid ethyl esters and its derivatives is significant in producing biologically active compounds. These reactions, catalyzed by Lewis acids, indicate the broad applicability of ester compounds in synthetic organic chemistry (Dudley et al., 2004).

Future Directions

The future directions in the study and application of esters, including 2-Carbamoylpropanoic acid ethyl ester, could involve exploring their role in aroma and taste in fermented beverages . Additionally, research into the potential toxicity of certain esters at high concentrations is ongoing . The development of methods to control the synthesis of esters to create specific aroma profiles in fermented beverages is also a potential future direction .

properties

IUPAC Name

ethyl 3-amino-2-methyl-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-3-10-6(9)4(2)5(7)8/h4H,3H2,1-2H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZTLCGTYMXOOFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Carbamoylpropanoic acid ethyl ester

CAS RN

42710-28-1
Record name ethyl 2-carbamoyl-2-methylacetate
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